Isoxazol-5-yl(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone
Description
Isoxazol-5-yl(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone is a complex organic compound that features a unique combination of isoxazole, azetidine, and thiazole rings
Properties
IUPAC Name |
[3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]-(1,2-oxazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c1-9-3-2-4-12-13(9)17-15(22-12)20-10-7-18(8-10)14(19)11-5-6-16-21-11/h2-6,10H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOPWXZVSMGWLSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)C(=O)C4=CC=NO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isoxazol-5-yl(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone typically involves multi-step organic synthesis. One common method includes the formation of the isoxazole ring through a cyclization reaction involving α-acetylenic γ-hydroxyaldehydes and hydroxylamine . The azetidine ring can be synthesized via a cyclization reaction of appropriate precursors under basic conditions . The final step involves the coupling of the isoxazole and azetidine rings with the 4-methylbenzo[d]thiazole moiety through an etherification reaction .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of catalysts to enhance reaction rates and the implementation of continuous flow reactors to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
Isoxazol-5-yl(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can introduce hydroxyl or carbonyl groups, while reduction can lead to the formation of saturated compounds .
Scientific Research Applications
Isoxazol-5-yl(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Isoxazol-5-yl(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell division, leading to anticancer effects . The exact molecular pathways involved depend on the specific biological context and the targets of the compound .
Comparison with Similar Compounds
Similar Compounds
Oxazole Derivatives: Compounds like oxaprozin and mubritinib, which also contain oxazole rings, have similar biological activities.
Thiazole Derivatives: Compounds like thiamine and various thiazole-based drugs share structural similarities and biological activities.
Azetidine Derivatives: Compounds containing azetidine rings, such as certain β-lactam antibiotics, have similar chemical properties.
Uniqueness
Isoxazol-5-yl(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone is unique due to its combination of three different heterocyclic rings, which imparts a distinct set of chemical and biological properties.
Biological Activity
Isoxazol-5-yl(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone is a complex organic compound that incorporates isoxazole, azetidine, and thiazole moieties. Its unique structural features suggest potential biological activities, particularly in cancer therapy and antimicrobial applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
The primary target of this compound is the BRD4 protein, a member of the Bromodomain and Extra-Terminal (BET) family. The compound binds to BRD4, which plays a crucial role in regulating gene expression by interacting with acetylated lysines on histones. This interaction leads to alterations in the transcription of genes associated with cell proliferation and survival, such as Bcl-2 , c-Myc , and CDK6 .
Antiproliferative Effects
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, it has shown remarkable efficacy against MV4-11 leukemia cells, suggesting its potential as an anticancer agent.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Similar thiazole derivatives have demonstrated activity against a range of pathogens, indicating that Isoxazol derivatives might possess comparable effects.
The biochemical properties of this compound are largely influenced by its interactions with biomolecules. The presence of thiazole rings typically enhances the ability to interact with enzymes and proteins, suggesting a mechanism through which it may exert its biological effects.
Pharmacokinetics
Isoxazol derivatives are known to have moderate solubility profiles; they are slightly soluble in water but soluble in organic solvents like alcohol and ether. This solubility profile is critical for their bioavailability and therapeutic efficacy.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- Anticancer Activity : A study demonstrated that compounds structurally similar to this isoxazole derivative inhibited the growth of cancer cell lines by inducing apoptosis and cell cycle arrest.
- Inhibition of Pathogenic Bacteria : Research on related thiazole compounds indicated effective inhibition of bacterial growth, supporting the hypothesis that Isoxazol derivatives may exhibit similar antimicrobial properties .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
